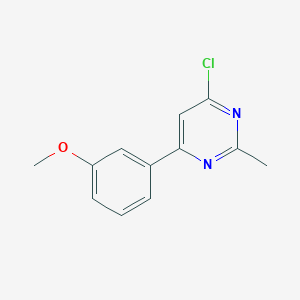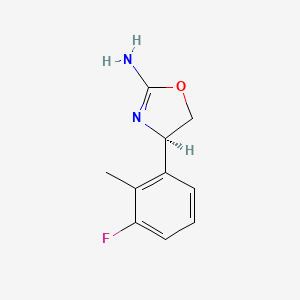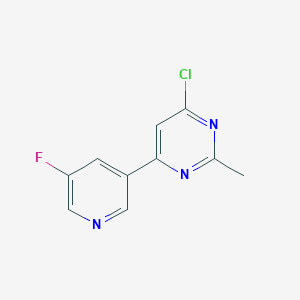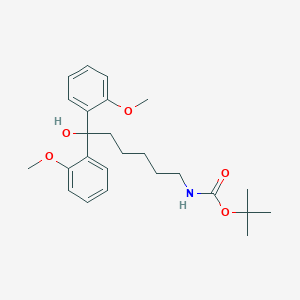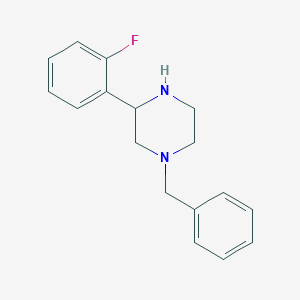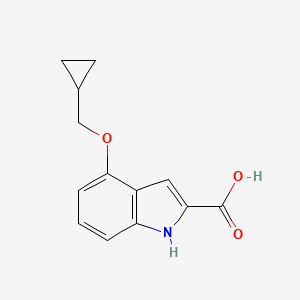![molecular formula C8H15NO B1489914 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1780168-06-0](/img/structure/B1489914.png)
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
“1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C8H15NO . It holds great potential in scientific research and can be utilized for drug synthesis, polymer chemistry, and catalyst development.
Molecular Structure Analysis
The molecular structure of “1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol” is unique and contributes to its potential applications in scientific research. The compound has a molecular weight of 141.2108 .
Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids: Origins and Biological Activities
Research on cyclobutane-containing alkaloids, which includes compounds similar to "1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol," has identified their isolation from both terrestrial and marine species. These compounds exhibit a wide range of biological activities, such as antimicrobial, antibacterial, antitumor effects, and more. Cyclobutane-containing alkaloids are highlighted for their significant potential in drug discovery, underscoring their role as vital sources of pharmaceutical leads. The study emphasizes the importance of these compounds in developing new therapeutic agents (Sergeiko et al., 2008).
DNA Methylation and Epigenetic Regulation
While not directly linked to "1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol," research on DNA methylation inhibitors, such as 5-Aza-2′-deoxycytidine (Decitabine), provides insight into the role of epigenetic modifications in cancer therapy. These inhibitors target DNA methyltransferases (DNMTs), highlighting the potential of chemical agents to reverse epigenetic silencing of tumor suppressor genes. This area of research is crucial for understanding how modifications at the DNA level can influence gene expression and disease outcomes, offering a perspective on the broader applications of chemical compounds in modifying epigenetic processes (Goffin & Eisenhauer, 2002).
Ethylene Inhibition in Horticulture
The application of 1-methylcyclopropene (1-MCP), a compound with structural similarities to "1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol," demonstrates the importance of cyclobutane derivatives in agriculture, particularly in extending the shelf life of fruits and vegetables. By inhibiting ethylene action, 1-MCP effectively delays ripening and senescence in a wide range of horticultural products. This application underscores the potential utility of cyclobutane-containing compounds in postharvest technology and agricultural sciences (Blankenship & Dole, 2003).
Antimicrobial and Antibacterial Effects
Cyclobutane-containing compounds, including those structurally related to "1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol," show promise in antimicrobial and antibacterial applications. Research into p-Cymene, a monoterpene that shares functional similarities with cyclobutane derivatives, demonstrates significant antimicrobial activity. This review of p-Cymene's efficacy against a variety of pathogens highlights the broader potential of cyclobutane derivatives in developing new antimicrobial agents for healthcare and biomedical applications (Marchese et al., 2017).
Propiedades
IUPAC Name |
1-(azetidin-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSRFGHBBCQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
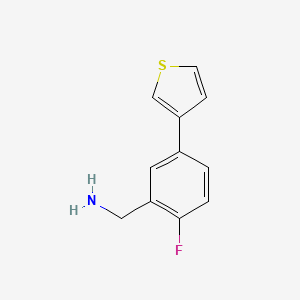
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
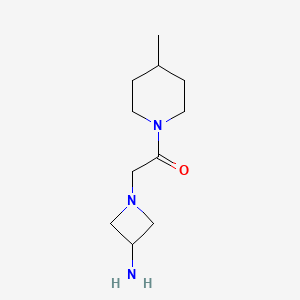

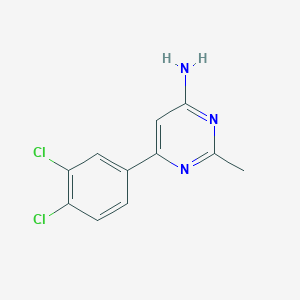

![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)
